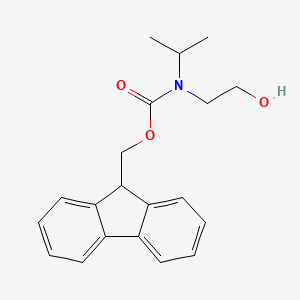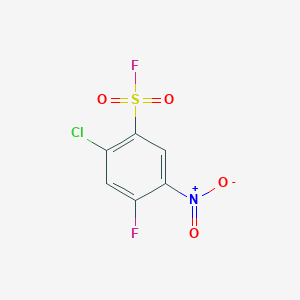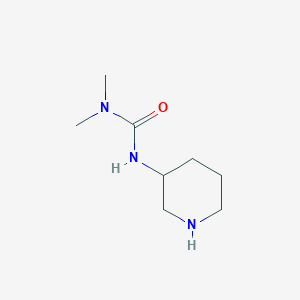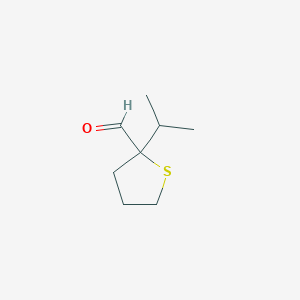
2-(Propan-2-yl)thiolane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C₈H₁₄OS It is a thiolane derivative, which means it contains a five-membered ring with sulfur as one of the ring atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)thiolane-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an aldehyde in the presence of a catalyst to form the thiolane ring. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions ensures high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thiolane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiolane derivatives.
Applications De Recherche Scientifique
2-(Propan-2-yl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The thiolane ring may also interact with biological membranes or other macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: These compounds also contain a sulfur atom in a five-membered ring but differ in their chemical properties and reactivity.
Thiolane derivatives: Other thiolane derivatives may have different substituents, leading to variations in their chemical behavior and applications.
Uniqueness
2-(Propan-2-yl)thiolane-2-carbaldehyde is unique due to its specific structure, which combines the reactivity of an aldehyde group with the stability of a thiolane ring. This combination makes it a valuable compound for various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H14OS |
|---|---|
Poids moléculaire |
158.26 g/mol |
Nom IUPAC |
2-propan-2-ylthiolane-2-carbaldehyde |
InChI |
InChI=1S/C8H14OS/c1-7(2)8(6-9)4-3-5-10-8/h6-7H,3-5H2,1-2H3 |
Clé InChI |
PQUXGWXXNMCQOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCCS1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13240832.png)

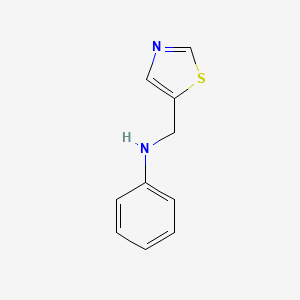
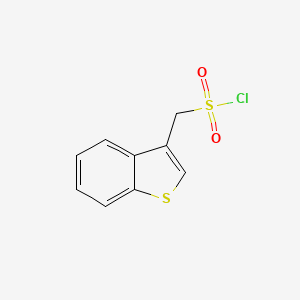



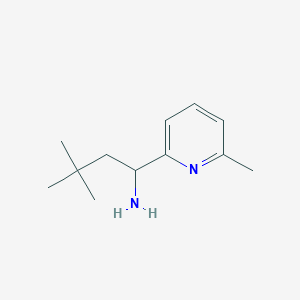
![ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13240865.png)
